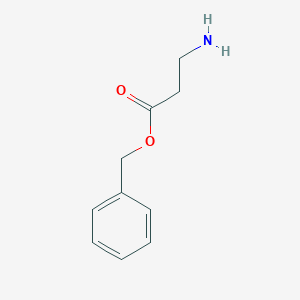![molecular formula C18H17N3O5 B086466 ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate CAS No. 14003-17-9](/img/structure/B86466.png)
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate, also known as ECE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ECE is a member of the indole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate is not yet fully understood. However, it is believed that ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Effets Biochimiques Et Physiologiques
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have antioxidant effects, which could potentially be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to determine its efficacy in certain applications.
Orientations Futures
There are several future directions for research on ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate and its potential applications in other fields such as biochemistry and pharmacology. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate involves several steps, including the condensation of ethyl cyanoacetate with 3-acetylindole, followed by the addition of cyanoethyl ethyl ether and sodium ethoxide. The resulting product is then subjected to acid hydrolysis to yield ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have anti-cancer properties, specifically against breast cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
14003-17-9 |
|---|---|
Nom du produit |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
Formule moléculaire |
C18H17N3O5 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-15(22)12(9-19)18(13(10-20)16(23)26-4-2)11-7-5-6-8-14(11)21-17(18)24/h5-8,12-13H,3-4H2,1-2H3,(H,21,24) |
Clé InChI |
XIXQWNIRYBMCLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
Autres numéros CAS |
14003-17-9 |
Synonymes |
ethyl 2-cyano-2-[3-(cyano-ethoxycarbonyl-methyl)-2-oxo-1H-indol-3-yl]a cetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



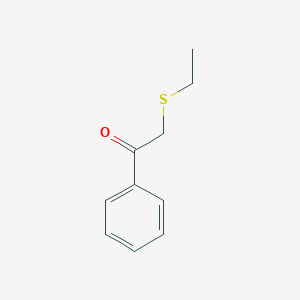
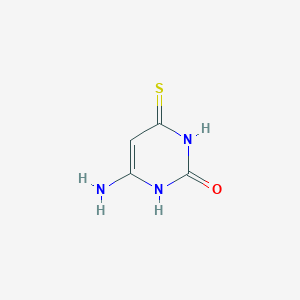
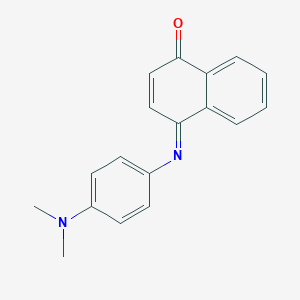
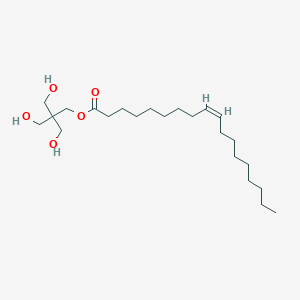
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

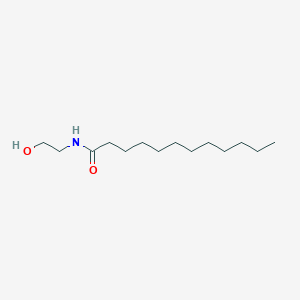
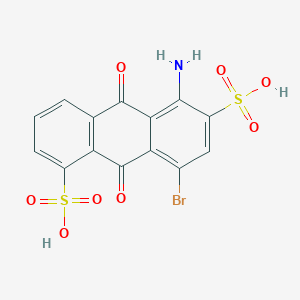
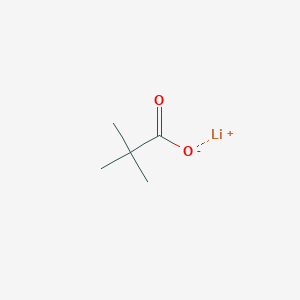
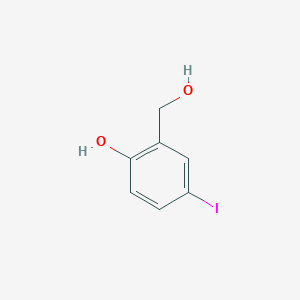
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
